

2-Methoxy-2-octen-4-one as a standard for analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methoxy-2-octen-4-one

Cat. No.: B15481188 Get Quote

Application Note: 2-Methoxy-2-octen-4-one

Topic: 2-Methoxy-2-octen-4-one as a Standard for Analytical Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-2-octen-4-one is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol .[1] Its CAS number is 24985-48-6.[1] Structurally, it is classified as an enone.[1] While information on its specific applications is limited, this document outlines its potential use as an analytical standard and provides a foundational protocol for its characterization and use in a laboratory setting. The methodologies described herein are based on general principles for qualifying and using chemical reference standards.

Chemical and Physical Properties

A summary of the key computed properties for **2-Methoxy-2-octen-4-one** is provided in the table below. These properties are essential for the handling, storage, and application of this compound as an analytical standard.



Property	Value	Source
Molecular Formula	C9H16O2	PubChem[1]
Molecular Weight	156.22 g/mol	PubChem[1]
IUPAC Name	(2Z)-2-methoxyoct-2-en-4-one	PubChem[1]
CAS Number	24985-48-6	PubChem[1]

Potential Applications in Analytical Chemistry

While specific documented applications for **2-Methoxy-2-octen-4-one** as an analytical standard are not widely available, its chemical structure as an enone suggests potential utility in the following areas:

- Chromatographic Reference Standard: It could serve as a reference marker in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the identification and quantification of related compounds in complex matrices.
- Mass Spectrometry Tuning and Calibration: The compound's known molecular weight could be used for the calibration and tuning of mass spectrometers.
- Metabolite Identification: In metabolic studies, it could be used as a standard to confirm the identity of a potential metabolite with a similar chemical structure.

Experimental Protocols

The following are generalized protocols for the qualification and use of **2-Methoxy-2-octen-4-one** as an analytical standard.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 2-Methoxy-2-octen-4-one sample.

Materials:

• 2-Methoxy-2-octen-4-one sample



- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- C18 reverse-phase HPLC column
- · HPLC system with UV detector

Method:

- Standard Preparation: Prepare a stock solution of **2-Methoxy-2-octen-4-one** in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 100 µg/mL in a mixture of acetonitrile and water (50:50 v/v).
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Detection: UV at 220 nm
- Analysis: Inject the working standard into the HPLC system and record the chromatogram.
- Data Interpretation: Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.



Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of **2-Methoxy-2-octen-4-one** by determining its molecular weight.

Materials:

- 2-Methoxy-2-octen-4-one sample (from Protocol 1)
- Mass spectrometer with an electrospray ionization (ESI) source

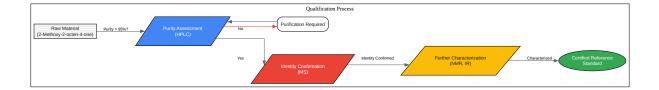
Method:

- Sample Infusion: Infuse the 100 μ g/mL working standard solution directly into the mass spectrometer at a flow rate of 10 μ L/min.
- MS Parameters (Positive Ion Mode):
 - Ion Source: ESI
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Scan Range: m/z 50-500
- Data Acquisition and Analysis: Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]+. The expected m/z for C9H16O2 would be approximately 157.12.

Logical Workflow for Standard Qualification



The following diagram illustrates the logical workflow for the qualification of **2-Methoxy-2-octen-4-one** as an analytical standard.



Click to download full resolution via product page

Workflow for qualifying **2-Methoxy-2-octen-4-one** as a standard.

Conclusion

2-Methoxy-2-octen-4-one presents potential as a novel analytical standard for various applications in chemical analysis. The protocols and workflows detailed in this application note provide a starting point for researchers to qualify and utilize this compound in their studies. Further research into its stability and specific applications will be beneficial for establishing it as a widely accepted reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. 2-Methoxy-2-octen-4-one | C9H16O2 | CID 6433871 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methoxy-2-octen-4-one as a standard for analytical chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15481188#2-methoxy-2-octen-4-one-as-a-standard-for-analytical-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com